Cas no 1780845-60-4 (7-(difluoromethyl)-1,4-oxazepane)
7-(difluoromethyl)-1,4-oxazepane Chemical and Physical Properties
Names and Identifiers
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- 1,4-Oxazepine, 7-(difluoromethyl)hexahydro-
- 7-(difluoromethyl)-1,4-oxazepane
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- MDL: MFCD30502171
- Inchi: 1S/C6H11F2NO/c7-6(8)5-1-2-9-3-4-10-5/h5-6,9H,1-4H2
- InChI Key: BPFDCJUMTPFAQM-UHFFFAOYSA-N
- SMILES: O1C(C(F)F)CCNCC1
7-(difluoromethyl)-1,4-oxazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-341947-0.05g |
7-(difluoromethyl)-1,4-oxazepane |
1780845-60-4 | 0.05g |
$888.0 | 2023-09-03 | ||
| Enamine | EN300-341947-0.1g |
7-(difluoromethyl)-1,4-oxazepane |
1780845-60-4 | 0.1g |
$930.0 | 2023-09-03 | ||
| Enamine | EN300-341947-0.25g |
7-(difluoromethyl)-1,4-oxazepane |
1780845-60-4 | 0.25g |
$972.0 | 2023-09-03 | ||
| Enamine | EN300-341947-0.5g |
7-(difluoromethyl)-1,4-oxazepane |
1780845-60-4 | 0.5g |
$1014.0 | 2023-09-03 | ||
| Enamine | EN300-341947-1.0g |
7-(difluoromethyl)-1,4-oxazepane |
1780845-60-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-341947-2.5g |
7-(difluoromethyl)-1,4-oxazepane |
1780845-60-4 | 2.5g |
$2071.0 | 2023-09-03 | ||
| Enamine | EN300-341947-5.0g |
7-(difluoromethyl)-1,4-oxazepane |
1780845-60-4 | 5.0g |
$3065.0 | 2023-02-23 | ||
| Enamine | EN300-341947-10.0g |
7-(difluoromethyl)-1,4-oxazepane |
1780845-60-4 | 10.0g |
$4545.0 | 2023-02-23 | ||
| Enamine | EN300-341947-1g |
7-(difluoromethyl)-1,4-oxazepane |
1780845-60-4 | 1g |
$1057.0 | 2023-09-03 | ||
| Enamine | EN300-341947-5g |
7-(difluoromethyl)-1,4-oxazepane |
1780845-60-4 | 5g |
$3065.0 | 2023-09-03 |
7-(difluoromethyl)-1,4-oxazepane Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 7-(difluoromethyl)-1,4-oxazepane
Research Brief on 7-(Difluoromethyl)-1,4-oxazepane (CAS: 1780845-60-4): Recent Advances and Applications in Chemical Biology and Medicine
7-(Difluoromethyl)-1,4-oxazepane (CAS: 1780845-60-4) is an emerging heterocyclic compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoromethyl-substituted oxazepane scaffold, has recently gained attention due to its potential applications in drug discovery and medicinal chemistry. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, while the oxazepane ring offers conformational flexibility, making it a versatile building block for bioactive molecules.
Recent studies have explored the synthetic routes to 7-(difluoromethyl)-1,4-oxazepane, with particular emphasis on optimizing yield and enantioselectivity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel asymmetric synthesis method using chiral auxiliaries, achieving >90% enantiomeric excess. This advancement is crucial for developing stereospecific drug candidates, as the biological activity of such compounds often depends on their absolute configuration.
In pharmacological research, 7-(difluoromethyl)-1,4-oxazepane has shown promise as a key intermediate in the development of G protein-coupled receptor (GPCR) modulators. A recent patent application (WO2023056421) discloses its incorporation into novel dopamine D3 receptor antagonists with improved blood-brain barrier penetration. Molecular docking studies suggest that the oxazepane ring system facilitates optimal binding to the receptor's allosteric site, while the difluoromethyl group enhances membrane permeability.
The compound's metabolic stability has been systematically investigated using in vitro liver microsome assays. Comparative studies with non-fluorinated analogs demonstrate that the difluoromethyl substitution significantly reduces oxidative metabolism, with hepatic clearance rates decreasing by approximately 60%. These findings, published in Drug Metabolism and Disposition (2024), support the growing trend of incorporating fluorinated moieties to improve pharmacokinetic properties.
Emerging applications extend beyond traditional small-molecule drugs. A 2024 Nature Chemical Biology report describes the use of 7-(difluoromethyl)-1,4-oxazepane as a warhead in targeted protein degraders (PROTACs). The compound's ability to form stable interactions with E3 ubiquitin ligases while maintaining aqueous solubility makes it particularly valuable in this rapidly evolving therapeutic modality. Researchers observed >80% target protein degradation at nanomolar concentrations in cellular models.
Safety and toxicology profiles are currently under investigation, with preliminary data from rodent studies showing favorable results. The compound exhibits low acute toxicity (LD50 > 1000 mg/kg) and no observed mutagenicity in Ames tests. However, chronic exposure studies are ongoing to fully characterize its safety profile for potential clinical development.
The commercial availability of 7-(difluoromethyl)-1,4-oxazepane has expanded significantly in the past year, with multiple suppliers now offering the compound at research-scale quantities. Current pricing trends and purity specifications vary considerably between vendors, highlighting the need for careful quality assessment when sourcing this material for research purposes.
Future research directions include exploring structure-activity relationships of analogs with varied substitutions on the oxazepane ring, as well as investigating applications in radiopharmaceuticals. The presence of fluorine atoms makes this scaffold particularly interesting for 18F-labeled PET tracer development, with preliminary results showing promising in vivo imaging properties.
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